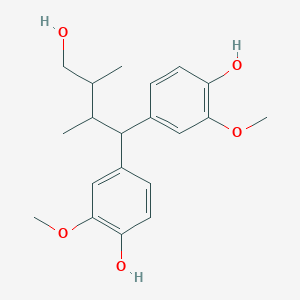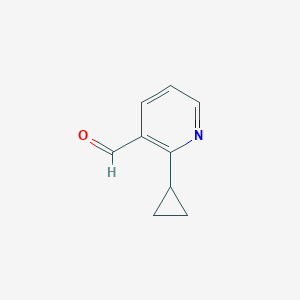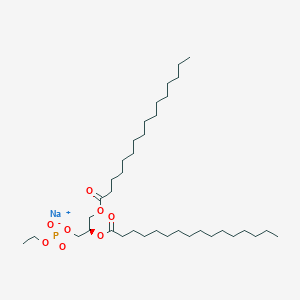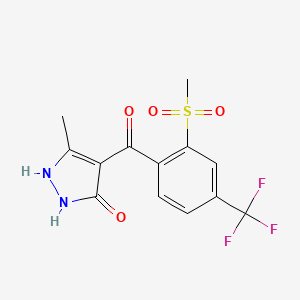
1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid, also known as Boc-4-fluoro-L-proline, is a chemical compound that has been widely studied in scientific research. It is a derivative of proline, an amino acid that plays an important role in protein synthesis and other biological processes.
Applications De Recherche Scientifique
Crystal Structure Analysis
The study of the crystal structure of related compounds, such as N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, offers insights into the conformation and interactions within the molecular structure. The pyrrolidine ring in these compounds adopts specific conformations, and the carboxylic acid group forms dihedral angles with other groups, contributing to the understanding of molecular interactions and design principles in organic synthesis (Rajalakshmi et al., 2013).
Synthesis Methodologies
Several studies have focused on synthesizing and characterizing related tert-butoxycarbonyl compounds. These studies provide valuable information on the synthesis routes, chemical structure, and potential modifications of these compounds for various applications. For instance, the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized, highlighting the methodological approaches in synthesizing pyrrolidine-based compounds (Naveen et al., 2007).
Potential Biological Activities
Research into the design and synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores demonstrates the potential biological application of these compounds. The detailed structure-activity relationship analysis and synthesis of potent inhibitors showcase the relevance of tert-butoxycarbonyl pyrrolidine derivatives in medicinal chemistry and drug design (Wang et al., 2001).
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCJPGMBINFMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585619, DTXSID501156809 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,1-Dimethylethyl) 4-(4-fluorophenyl)-1,3-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
939757-95-6, 455954-94-6 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(4-fluorophenyl)-1,3-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939757-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,1-Dimethylethyl) 4-(4-fluorophenyl)-1,3-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Acetylphenyl)carbamoyl]butanoic acid](/img/structure/B6596483.png)





![4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid](/img/structure/B6596518.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)

![[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride](/img/structure/B6596539.png)
